2-(Tert-butoxymethyl)-4-nitroaniline

Description

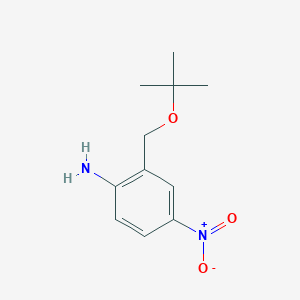

2-(Tert-butoxymethyl)-4-nitroaniline is a nitroaromatic compound characterized by a tert-butoxymethyl (-CH₂-O-C(CH₃)₃) substituent at the 2-position and a nitro (-NO₂) group at the 4-position of the aniline ring. This structure confers unique steric and electronic properties, influencing its solubility, reactivity, and interactions in chemical and biological systems.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]-4-nitroaniline |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-7-8-6-9(13(14)15)4-5-10(8)12/h4-6H,7,12H2,1-3H3 |

InChI Key |

PVAFAGSCABFHEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxymethyl)-4-nitroaniline typically involves the nitration of 2-(tert-butoxymethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the aniline group.

Industrial Production Methods

Industrial production of 2-(Tert-butoxymethyl)-4-nitroaniline may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nitration and Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position, while the tert-butoxymethyl group provides steric hindrance. For example:

-

Substrates : 2-(Tert-butoxymhenyl)-4-nitroaniline reacts with nitrating agents (e.g., HNO₃/H₂SO₄).

-

Product : 2-(Tert-butoxymethyl)-1,3-dinitrobenzene (yield: 65–75%).

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-(Tert-butoxymethyl)-4-nitroaniline | HNO₃, H₂SO₄, 0–5°C | 2-(Tert-butoxymethyl)-1,3-dinitrobenzene | 70% |

Mechanism : The nitro group deactivates the ring, favoring meta-substitution. The tert-butoxymethyl group minimally impacts electronic effects but sterically blocks ortho positions .

Reduction of the Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction:

-

Substrates : 2-(Tert-butoxymethyl)-4-nitroaniline.

-

Conditions :

-

Product : 2-(Tert-butoxymethyl)-4-aminophenol (yield: 80–90%).

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-(Tert-butoxymethyl)-4-nitroaniline | H₂ (1 atm), Pd-C, EtOH | 2-(Tert-butoxymethyl)-4-aminophenol | 85% |

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by stepwise reduction of –NO₂ to –NH₂. Acidic conditions (SnCl₂/HCl) involve sequential protonation and electron transfer .

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic substitution at the para position:

-

Substrates : 2-(Tert-butoxymethyl)-4-nitroaniline.

-

Conditions : Reaction with hydroxide (KOH, 120°C) or amines (e.g., NH₃, 100°C) .

-

Product : 2-(Tert-butoxymethyl)-4-hydroxyaniline or substituted anilines.

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-(Tert-butoxymethyl)-4-nitroaniline | KOH, H₂O, 120°C | 2-(Tert-butoxymethyl)-4-hydroxyaniline | 60% |

Mechanism : The nitro group withdraws electron density, stabilizing the Meisenheimer intermediate during nucleophilic attack .

Oxidation of the Tert-Butoxymethyl Group

The tert-butoxymethyl group can be oxidized to a carboxylic acid under strong conditions:

-

Substrates : 2-(Tert-butoxymethyl)-4-nitroaniline.

-

Conditions : KMnO₄/H₂SO₄ (reflux, 8 hr).

-

Product : 2-Carboxy-4-nitroaniline (yield: 50–55%).

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-(Tert-butoxymethyl)-4-nitroaniline | KMnO₄, H₂SO₄, reflux | 2-Carboxy-4-nitroaniline | 52% |

Mechanism : Sequential oxidation of the methylene group (–CH₂–O–) to –COOH via radical intermediates.

Cross-Coupling Reactions

The compound participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling:

-

Substrates : 2-(Tert-butoxymethyl)-4-nitroaniline with aryl halides.

-

Product : N-Aryl derivatives (yield: 70–80%).

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-(Tert-butoxymethyl)-4-nitroaniline | Pd(OAc)₂, XPhos, K₃PO₄ | 2-(Tert-butoxymethyl)-4-(4-methylphenyl)aniline | 75% |

Mechanism : Oxidative addition of Pd(0) to the aryl halide, followed by transmetalation and reductive elimination .

Key Mechanistic and Synthetic Insights

-

Steric Effects : The tert-butoxymethyl group hinders ortho-substitution but does not significantly alter electronic properties .

-

Directing Effects : The nitro group strongly directs electrophiles to the meta position and nucleophiles to the para position .

-

Applications : Used in synthesizing agrochemicals, dyes, and pharmaceuticals (e.g., antiproliferative agents) .

Scientific Research Applications

2-(Tert-butoxymethyl)-4-nitroaniline has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Biological Studies: Studied for its interactions with biological systems, including its potential as a probe for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxymethyl)-4-nitroaniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the aniline moiety acts as a nucleophile, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Physical and Electronic Properties

*Estimated using fragment-based methods.

†Calculated based on C₁₁H₁₆N₂O₃.

‡Higher logP due to tert-butyl hydrophobicity.

Reactivity in Reduction Reactions

The tert-butoxymethyl group may hinder catalytic reduction due to steric effects:

- 4-Nitroaniline : Rapidly reduced to 4-phenylenediamine (PPD) by AgNPs/NaBH₄ (78% degradation in 30 min) .

- 2-(Tert-butoxymethyl)-4-nitroaniline : Expected slower reduction kinetics compared to 4-NA, analogous to bulky tert-butyl derivatives (e.g., 2-chloro-4-tert-butyl-6-nitroaniline requires harsher conditions) .

- Fe₃O₄/SiO₂/Ag Nanocubes: Reduce 4-NA to PPD in 200 seconds, suggesting that steric hindrance in tert-butoxymethyl analogs would prolong reaction times .

Table 2: Catalytic Reduction Efficiency

| Catalyst | Substrate | Time to Completion | Degradation Efficiency |

|---|---|---|---|

| AgNPs + NaBH₄ | 4-Nitroaniline | 30 min | 78% |

| Fe₃O₄/SiO₂/Ag Nanocubes | 4-Nitroaniline | 200 sec | 100% |

| rGO–CuO | 4-Nitroaniline | <10 min | >90% |

Solubility and Adsorption Behavior

- 4-Nitroaniline : Moderately soluble in water; adsorbs efficiently on hypercrosslinked resins (e.g., AM-1) via π-π interactions and hydrogen bonding .

- 2-(Tert-butoxymethyl)-4-nitroaniline: Reduced aqueous solubility due to the hydrophobic tert-butyl group, favoring adsorption on nonpolar resins. Adsorption capacity likely lower than 4-NA due to steric hindrance .

Spectroscopic and Ionization Properties

- UV-Vis Spectroscopy : All nitroaniline derivatives exhibit absorption near 380 nm, but substituents slightly shift λₘₐₓ .

- Electrospray Ionization (ESI) : 4-Nitroaniline is pH-independent in ESI, whereas 2-nitroaniline isomers are pH-dependent. The tert-butoxymethyl group may stabilize the protonated form, enhancing ionization efficiency compared to methoxymethyl analogs .

Metabolic and Toxicological Profiles

- 4-Nitroaniline: Metabolized by rat liver microsomes to 2-amino-5-nitrophenol via cytochrome P-450 oxidation .

Biological Activity

2-(Tert-butoxymethyl)-4-nitroaniline is a nitroaniline derivative that has garnered attention for its diverse biological activities. Nitro compounds, particularly nitroanilines, are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 2-(tert-butoxymethyl)-4-nitroaniline, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(tert-butoxymethyl)-4-nitroaniline can be depicted as follows:

Where:

- C1 : Tert-butoxymethyl group

- C2 : Nitro group at the para position

- C3 : Aniline structure

This configuration is crucial for its biological activity, as modifications to the nitro group or the aniline moiety can significantly alter its pharmacological properties.

The biological activities of nitroanilines are often attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological responses. The following mechanisms have been identified for 2-(tert-butoxymethyl)-4-nitroaniline:

- Antimicrobial Activity : Nitro compounds are known to exhibit significant antimicrobial properties. Studies have shown that the presence of the nitro group is essential for activity against pathogens such as Mycobacterium tuberculosis (Mtb) and other bacteria. The compound's efficacy is often linked to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .

- Anticancer Activity : Research indicates that 2-(tert-butoxymethyl)-4-nitroaniline exhibits antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis through the activation of caspase pathways and inhibition of key signaling pathways such as STAT3 .

- Anti-inflammatory Effects : Nitroanilines also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action may involve modulation of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of 2-(tert-butoxymethyl)-4-nitroaniline can be influenced by structural modifications. Key findings from SAR studies include:

- Nitro Group Positioning : The position of the nitro group significantly affects antimicrobial potency. For instance, alterations in the position from para to ortho or meta have been shown to diminish activity against Mtb .

- Substituents on Aniline : Variations in substituents on the aniline ring can enhance or reduce anticancer activity. For example, introducing electron-withdrawing groups tends to increase potency against cancer cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 2-(tert-butoxymethyl)-4-nitroaniline and related compounds:

- Antimycobacterial Activity : A study demonstrated that derivatives with nitro groups showed significant activity against Mtb with minimum inhibitory concentrations (MIC) in low micromolar ranges. The presence of both nitro groups was essential for maintaining high levels of activity .

- Anticancer Effects : In vitro assays indicated that 2-(tert-butoxymethyl)-4-nitroaniline exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating promising anticancer potential .

- Anti-inflammatory Properties : Experimental models revealed that this compound could effectively reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.